5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

mGlu5 Negative Allosteric Modulator CNS Drug Discovery

Unprotected 2-ethynyl-5-methoxypyridine is prone to oxidative degradation and polymerization, requiring cold-chain logistics and limiting shelf life. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine solves this with orthogonal TMS protection, enabling ambient storage and selective deprotection via fluoride sources (e.g., TBAF) only when needed. This stability supports multi-step Sonogashira and cyclization sequences with demonstrated 97% yields. - Key protected intermediate for mGlu5-targeted CNS drug discovery (sub-5 nM Ki pharmacophore) - Robust building block for constructing azaindole libraries with antimicrobial activity - Simplifies precursor logistics for PET radiolabeling (e.g., [18F]) at radiochemistry facilities

Molecular Formula C11H15NOSi
Molecular Weight 205.33 g/mol
Cat. No. B8105544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
Molecular FormulaC11H15NOSi
Molecular Weight205.33 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C#C[Si](C)(C)C
InChIInChI=1S/C11H15NOSi/c1-13-11-6-5-10(12-9-11)7-8-14(2,3)4/h5-6,9H,1-4H3
InChIKeyWWGCNEWTSPLHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine: Critical Building Block Profile for Procurement in mGlu5 and Advanced Synthesis


5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (C11H15NOSi, MW 205.33 g/mol) is a heterocyclic organosilicon compound featuring a 5-methoxypyridine core functionalized with a trimethylsilyl (TMS)-protected ethynyl group at the 2-position . It serves as a protected intermediate for the synthesis of 2-ethynyl-5-methoxypyridine (MW 133.15 g/mol) [1], a critical pharmacophore for metabotropic glutamate receptor 5 (mGlu5) modulation [2]. The TMS group confers enhanced stability and solubility during multi-step synthetic sequences, enabling its use in Sonogashira cross-coupling reactions to construct complex heterocyclic frameworks. Commercially available with typical purity specifications of ≥95% to 97%, this compound is a strategic procurement choice for research programs requiring robust, scalable access to ethynylpyridine derivatives, particularly in CNS drug discovery .

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine vs. Unprotected 2-Ethynyl-5-methoxypyridine: Why Direct Substitution is Inadvisable


Direct substitution of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine with its unprotected analog, 2-ethynyl-5-methoxypyridine, is not a trivial replacement due to fundamental differences in physicochemical stability, reactivity, and storage requirements. The unprotected terminal alkyne is intrinsically more reactive and prone to oxidative degradation and polymerization, necessitating stringent storage at 2-8°C and limiting its shelf life [1]. In contrast, the TMS-protected derivative exhibits enhanced stability and can be stored under standard laboratory conditions, significantly reducing logistical burdens . Furthermore, the TMS group is an orthogonal protecting group, allowing for selective deprotection only when required using fluoride sources (e.g., TBAF), thereby enabling complex, multi-step synthetic routes that would be impossible with the free alkyne . This orthogonal protection strategy is a cornerstone of modern heterocyclic synthesis, making the TMS derivative the preferred and often sole viable starting material for many advanced intermediates.

Quantitative Differentiation Evidence: How 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Outperforms Analogs


mGlu5 Receptor Affinity: The Core Pharmacophore Derived from This Building Block Demonstrates Superior Potency

The target compound is the direct synthetic precursor to 2-ethynyl-5-methoxypyridine, a core structure in potent mGlu5 negative allosteric modulators (NAMs). A derivative containing this core pharmacophore exhibits a Ki of 4.40 nM against the rat mGlu5 receptor [1]. This is a 3-fold higher affinity compared to another class-representative mGlu5 ligand with a reported Ki of 13 nM [2], and significantly more potent than a related compound showing an IC50 of 11 nM [3]. This superior affinity at the receptor level validates the structural motif derived from this building block, making it a preferred starting point for lead optimization.

mGlu5 Negative Allosteric Modulator CNS Drug Discovery

Synthetic Yield Comparison: TMS-Protected Derivative Enables High-Yielding Sonogashira Couplings

The TMS-protected compound is a superior substrate for Sonogashira cross-coupling reactions compared to its unprotected or bulkier silyl-protected analogs. A representative Sonogashira coupling using 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine as an intermediate proceeds with an exceptional yield of 97% . In contrast, Sonogashira reactions involving more sterically hindered analogs, such as the tert-butyldimethylsilyl (TBDMS) protected derivative 2-[2-[(1,1-Dimethylethyl)dimethylsilyl]ethynyl]-5-methoxypyridine (MW 247.41 g/mol), typically result in lower isolated yields, averaging around 72% [1].

Sonogashira Coupling Cross-Coupling Synthetic Yield

Analytical Purity and Batch Consistency: Verified by HPLC, NMR, and GC

Commercial suppliers of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine provide documented analytical proof of identity and purity, a critical factor for reproducible research. Leading vendors, such as Bidepharm, offer batch-specific certificates of analysis that include NMR, HPLC, and GC data, ensuring a standard purity of ≥95% . This level of documentation is not uniformly available for all analogs. For instance, while 2-ethynyl-5-methoxypyridine is also available at 95% purity, its inherent instability and lack of a robust protecting group mean that its purity can degrade more rapidly upon storage, and batch-to-batch consistency is more variable [1]. The availability of rigorous analytical data for the TMS-protected compound provides procurement specialists and researchers with the confidence of a well-characterized, stable, and reliable starting material.

Quality Control Analytical Chemistry Purity

High-Value Application Scenarios for Procuring 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine


mGlu5 Negative Allosteric Modulator (NAM) Lead Optimization

Procure this compound as the key protected intermediate for synthesizing a library of 2-ethynyl-5-methoxypyridine derivatives. The established sub-5 nM Ki of the core pharmacophore against mGlu5 [1] provides a high-confidence starting point for structure-activity relationship (SAR) studies aimed at developing novel treatments for CNS disorders such as Parkinson's disease, anxiety, and Fragile X syndrome .

Multi-Step Synthesis of Complex Heterocycles and Azaindoles

Utilize this compound as a robust building block in Sonogashira cross-coupling and subsequent cyclization reactions. The TMS group allows for the sequential construction of complex molecular architectures, including substituted azaindoles with reported antimicrobial activity [1]. The high 97% yield demonstrated in key Sonogashira steps makes this compound ideal for scaling up production of advanced intermediates for medicinal chemistry programs.

Development of PET Imaging Ligands

The 5-methoxypyridine scaffold is a known privileged structure for developing PET imaging agents. The TMS-protected ethynyl group provides a convenient handle for introducing radiolabels, such as [18F], for in vivo imaging studies [1]. The enhanced stability of the TMS-protected building block simplifies the logistics of handling and shipping the precursor material to radiochemistry facilities, ensuring higher radiochemical yields and purity for critical imaging studies.

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